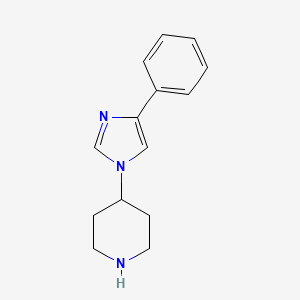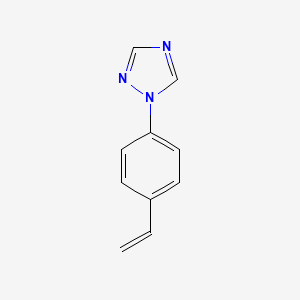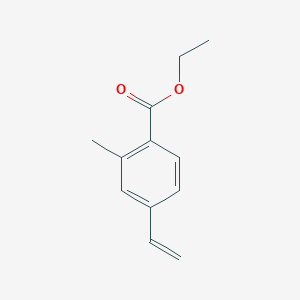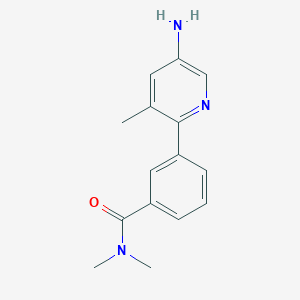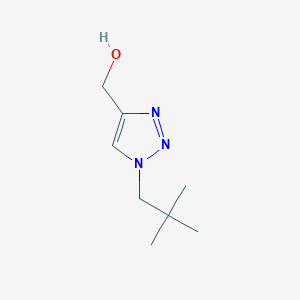![molecular formula C19H17F2NO3S B1467765 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one CAS No. 1326856-27-2](/img/structure/B1467765.png)
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one
Übersicht
Beschreibung
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one, also known as 6,7-DFQ, is a synthetic molecule of the quinolin-4(1H)-one family. It is a small molecule that has recently become a subject of scientific research due to its potential applications in various fields. 6,7-DFQ has been studied for its potential use in drug discovery, as a therapeutic agent, and as a tool for studying biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its potential applications in drug discovery, as a therapeutic agent, and as a tool for studying biochemical and physiological processes. In drug discovery, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its potential to act as an inhibitor of various enzymes, such as protein kinase C and cyclooxygenase-2 (COX-2). In addition, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its potential to act as an agonist of the G protein-coupled receptor GPR40, which has been implicated in the regulation of glucose and lipid metabolism. As a therapeutic agent, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its potential to act as an anti-inflammatory and anti-cancer agent. Finally, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been studied for its potential to act as a tool for studying biochemical and physiological processes, such as the regulation of gene expression and cell signaling pathways.
Wirkmechanismus
The mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one is not yet fully understood. However, it is believed that 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one acts by binding to and modulating the activity of various proteins and enzymes, such as protein kinase C and cyclooxygenase-2 (COX-2). In addition, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been shown to act as an agonist of the G protein-coupled receptor GPR40, which has been implicated in the regulation of glucose and lipid metabolism.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one have been studied in various cell and animal models. In cell models, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been shown to inhibit the activity of protein kinase C and cyclooxygenase-2 (COX-2). In animal models, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has been shown to reduce inflammation, reduce tumor growth, and improve glucose and lipid metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one has several advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and purify. In addition, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one is relatively stable and has been shown to be non-toxic, which makes it safe for use in lab experiments. However, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one also has several limitations. It is a synthetic molecule, which means that it is not found in nature and is not readily available. In addition, 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one is relatively expensive to synthesize and purify, which can limit its use in lab experiments.
Zukünftige Richtungen
Given the potential applications of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one, there are a number of possible future directions for research. These include further research into the mechanism of action of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one, as well as the development of novel therapeutic agents based on 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one. In addition, further research into the biochemical and physiological effects of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one could lead to new insights into the regulation of gene expression and cell signaling pathways. Finally, further research into the advantages and limitations of 6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one for use in lab experiments could lead to improved methods for synthesizing and purifying the molecule
Eigenschaften
IUPAC Name |
6,7-difluoro-3-(3-methylphenyl)sulfonyl-1-propylquinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F2NO3S/c1-3-7-22-11-18(26(24,25)13-6-4-5-12(2)8-13)19(23)14-9-15(20)16(21)10-17(14)22/h4-6,8-11H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPIXLFOCGKGMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=CC(=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-difluoro-3-[(3-methylphenyl)sulfonyl]-1-propylquinolin-4(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



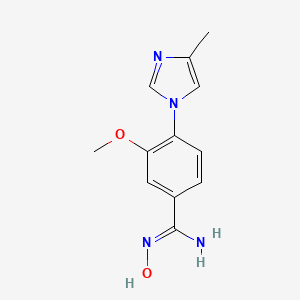
![[5-(3,5-Difluorophenyl)-4-methyl-2-pyrimidinyl]methanol](/img/structure/B1467683.png)

![tert-Butyl 4-(2H-pyrazolo[4,3-b]pyridin-2-yl)-1-piperidinecarboxylate](/img/structure/B1467687.png)

